molecular formula C8H17ClO B13188419 1-Chloro-6-methoxy-2-methylhexane

1-Chloro-6-methoxy-2-methylhexane

Cat. No.: B13188419
M. Wt: 164.67 g/mol
InChI Key: PVXPAOIACMLJHU-UHFFFAOYSA-N
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Description

1-Chloro-6-methoxy-2-methylhexane is an organic compound with the molecular formula C8H17ClO It is a derivative of hexane, where a chlorine atom is attached to the first carbon, a methoxy group to the sixth carbon, and a methyl group to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-6-methoxy-2-methylhexane can be synthesized through several methods. One common approach involves the chlorination of 6-methoxy-2-methylhexane. This reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as iron (Fe) or ultraviolet light to facilitate the substitution of a hydrogen atom with a chlorine atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-6-methoxy-2-methylhexane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom, forming 6-methoxy-2-methylhexane.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: 6-methoxy-2-methylhexanol, 6-methoxy-2-methylhexanenitrile.

    Oxidation: 6-methoxy-2-methylhexanal, 6-methoxy-2-methylhexanoic acid.

    Reduction: 6-methoxy-2-methylhexane.

Scientific Research Applications

1-Chloro-6-methoxy-2-methylhexane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-chloro-6-methoxy-2-methylhexane involves its interaction with various molecular targets. The chlorine atom, being electronegative, can participate in nucleophilic substitution reactions, making the compound reactive towards nucleophiles. The methoxy group can undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-methylhexane: Similar structure but lacks the methoxy group.

    6-Methoxy-2-methylhexane: Similar structure but lacks the chlorine atom.

    1-Chloro-6-methoxyhexane: Similar structure but lacks the methyl group.

Uniqueness

1-Chloro-6-methoxy-2-methylhexane is unique due to the presence of both a chlorine atom and a methoxy group on the hexane backbone

Properties

Molecular Formula

C8H17ClO

Molecular Weight

164.67 g/mol

IUPAC Name

1-chloro-6-methoxy-2-methylhexane

InChI

InChI=1S/C8H17ClO/c1-8(7-9)5-3-4-6-10-2/h8H,3-7H2,1-2H3

InChI Key

PVXPAOIACMLJHU-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCOC)CCl

Origin of Product

United States

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